molecular formula C8H7Cl2NO B1307424 2-(2,6-Dichlorophenyl)acetamide CAS No. 78433-88-2

2-(2,6-Dichlorophenyl)acetamide

Cat. No. B1307424
Key on ui cas rn: 78433-88-2
M. Wt: 204.05 g/mol
InChI Key: KEPLFZWNVMCJLI-UHFFFAOYSA-N
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Patent
US06150359

Procedure details

Alternative Conditions. To a solution of sodium (169 mg, 7.35 mmol) dissolved in 2-ethoxyethanol (7.0 mL) was added 2,6-dichlorophenylacetonitrile (1.40 g, 7.53 mmol) and (IV) (502 mg, 3.66 mmol), and the mixture was then stirred at reflux for 30 minutes. The resulting solution was diluted with aqueous NaHCO3 (50 mL) and extracted with EtOAc (3×50 mL). The solvents were removed under reduced pressure, then chromatography of the residue on silica gel, eluting with 2-3% MeOH/CH2Cl2, gave firstly a mixed fraction, which on crystallisation from CHCl3 /light petroleum gave 2,6-dichlorophenylacetamide (165 mg): mp (MeOH/CH2Cl2) 211.5-213° C.
Quantity
169 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
( IV )
Quantity
502 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[Cl:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([Cl:9])[C:4]=1[CH2:10][C:11]#[N:12].C([O:15]CCO)C>C([O-])(O)=O.[Na+]>[Cl:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([Cl:9])[C:4]=1[CH2:10][C:11]([NH2:12])=[O:15] |f:3.4,^1:0|

Inputs

Step One
Name
Quantity
169 mg
Type
reactant
Smiles
[Na]
Name
Quantity
7 mL
Type
reactant
Smiles
C(C)OCCO
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)CC#N
Name
( IV )
Quantity
502 mg
Type
reactant
Smiles
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was then stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×50 mL)
CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure
WASH
Type
WASH
Details
chromatography of the residue on silica gel, eluting with 2-3% MeOH/CH2Cl2
CUSTOM
Type
CUSTOM
Details
gave firstly a mixed fraction, which
CUSTOM
Type
CUSTOM
Details
on crystallisation from CHCl3 /light petroleum

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)Cl)CC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 165 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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